1-[Ethyl(dimethyl)silyl]aziridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
22409-11-6 |
|---|---|
Molecular Formula |
C6H15NSi |
Molecular Weight |
129.28 g/mol |
IUPAC Name |
aziridin-1-yl-ethyl-dimethylsilane |
InChI |
InChI=1S/C6H15NSi/c1-4-8(2,3)7-5-6-7/h4-6H2,1-3H3 |
InChI Key |
QSRWEIUAMGSVKP-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(C)N1CC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Silylated Aziridines, Including 1 Ethyl Dimethyl Silyl Aziridine
Direct N-Silylation Strategies for Aziridines
The most straightforward approach to synthesizing N-silylated aziridines involves the formation of a silicon-nitrogen bond on a pre-existing aziridine (B145994) ring. This method is predicated on the nucleophilicity of the nitrogen atom within the aziridine heterocycle.
N-Silylation of Preformed Aziridine Scaffolds
The direct N-silylation of aziridine or its substituted derivatives is typically achieved by treating the N-H aziridine with a suitable silylating agent. The general mechanism follows a nucleophilic substitution pathway where the nitrogen atom of the aziridine attacks the silicon atom of the silylating agent, displacing a leaving group.
For the synthesis of 1-[Ethyl(dimethyl)silyl]aziridine , this would involve the reaction of aziridine with an ethyldimethylsilyl halide, such as ethyldimethylsilyl chloride. The reaction is commonly carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion. wikipedia.org A general protocol for such a transformation can be extrapolated from standard silylation procedures for amines. core.ac.uk For instance, the use of zinc dust with trimethylsilyl (B98337) chloride (TMS-Cl) has been shown to facilitate the N-silylation of amines and amino acid esters under neutral conditions, a method that could potentially be adapted for aziridine substrates. core.ac.uk
The reaction is typically performed in an aprotic solvent to avoid unwanted reactions with the silylating agent. researchgate.net The choice of base is critical; tertiary amines like triethylamine (B128534) or bulkier bases such as 2,6-lutidine are often employed to prevent them from competing as nucleophiles.
Influence of Silylating Agents on Reaction Efficiency and Selectivity
The choice of silylating agent is paramount, as it dictates the reaction conditions, efficiency, and the stability of the final N-silylated product. Several factors related to the silylating agent influence the outcome of the reaction. numberanalytics.com
Reactivity: The reactivity of silylating agents is largely determined by the leaving group. Silyl (B83357) halides (e.g., chlorides, bromides) are highly reactive, while silyl amides like N,O-Bis(trimethylsilyl)acetamide (BSA) or silyl triflates offer varying degrees of reactivity suitable for different substrates. wikipedia.orgresearchgate.net More reactive agents like a mixture of trimethylsilyl chloride and a silazane can be effective but may produce byproducts that are difficult to remove. core.ac.uk
Steric Hindrance: The steric bulk of the alkyl substituents on the silicon atom significantly affects the rate of silylation. wikipedia.org Less hindered groups like trimethylsilyl (TMS) react more readily than bulkier groups such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS). The ethyl(dimethyl)silyl group represents an intermediate level of steric hindrance. This steric factor can be exploited for selective silylation of less hindered amines. wikipedia.org
Reaction Conditions: The optimization of reaction conditions, including temperature, solvent, and reactant ratios, is crucial for achieving high yields. numberanalytics.com While some silylations proceed at room temperature, others, particularly with less reactive agents like hexamethyldisilazane, may require heating. core.ac.uk The use of polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) can facilitate the reaction. numberanalytics.com
Table 1: Common Silylating Agents and Their Characteristics
| Silylating Agent | Abbreviation | Common Leaving Group | Relative Reactivity | Key Features |
|---|---|---|---|---|
| Trimethylsilyl chloride | TMS-Cl | Chloride | High | Highly reactive, often used with a base. wikipedia.org |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Acetamide | Moderate | Produces neutral byproducts, often used for derivatization. wikipedia.org |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trifluoroacetamide | High | More volatile byproducts than BSA, good for GC analysis. researchgate.net |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyltrifluoroacetamide | Very High | One of the most volatile and reactive silylating agents. researchgate.net |
| tert-Butyldimethylsilyl chloride | TBDMS-Cl | Chloride | Low | Forms stable silyl ethers, sterically hindered. wikipedia.org |
Stereoselective Aziridination Reactions Yielding N-Silylated Products
An alternative to direct silylation is the construction of the aziridine ring in a manner that directly incorporates the N-silyl group. These methods often provide excellent control over the stereochemistry of the resulting aziridine.
Nitrene Transfer Approaches
Nitrene transfer reactions involve the [2+1] cycloaddition of a nitrene equivalent to an alkene. d-nb.info The nature of the nitrene precursor is key to the reaction's success and selectivity.
Sulfonyl Nitrenes: N-Sulfonyl groups are commonly used to activate the nitrogen for transfer. d-nb.info While effective, the resulting N-sulfonyl aziridines require subsequent, often harsh, deprotection steps. The direct use of silyl-substituted nitrene precursors is less common.
Photoexcited Azoxy-Triazenes: A modern, metal-free approach utilizes readily synthesized azoxy-triazenes as nitrene sources. nih.gov Under direct visible-light irradiation, these compounds can fragment to generate a free singlet nitrene, which then undergoes stereospecific and chemoselective aziridination with alkenes. nih.gov This method avoids competing C-H insertion products and is adaptable to photoflow conditions, representing a sustainable route to substituted aziridines. nih.gov
Iodonitrene-Mediated Transfer: Recent methods have employed iodonitrene intermediates, generated in situ from aqueous ammonia (B1221849) and a hypervalent iodine reagent, for the direct synthesis of NH-aziridines. chemrxiv.org While this produces the parent aziridine, it highlights the ongoing development of novel nitrene transfer technologies that could potentially be adapted for N-silyl analogues.
Metal-Catalyzed Asymmetric Aziridination Protocols
Transition metal catalysts have proven highly effective in promoting the asymmetric aziridination of olefins, offering a powerful tool for creating chiral aziridines.
Ruthenium Catalysis: Ruthenium(II)-salen complexes have been designed to catalyze asymmetric nitrene transfer from azide (B81097) compounds. elsevierpure.com These systems operate under mild conditions and can achieve high enantioselectivity in the aziridination of olefins. elsevierpure.com
Iron Catalysis: Iron complexes supported by chiral macrocyclic ligands have been investigated for the stereospecific aziridination between aryl azides and aliphatic alkenes. nih.gov While initial results have shown modest enantioselectivity, this approach is promising due to the low cost and low toxicity of iron. nih.gov
Rhodium and Copper Catalysis: Dirhodium(II) catalysts are highly efficient for the aziridination of olefins using various aminating agents, including O-(sulfonyl)hydroxylamines. organic-chemistry.org Similarly, copper-catalyzed systems, often using PhI=O as an oxidant, provide a simple and efficient route to aziridines. organic-chemistry.org These catalytic cycles offer pathways to functionalized aziridines with high stereospecificity. organic-chemistry.org
Table 2: Examples of Metal-Catalyzed Asymmetric Aziridination
| Catalyst System | Nitrene Source | Substrate Example | Yield / Enantioselectivity | Reference |
|---|---|---|---|---|
| Ru(CO)-salen complex | Sulfonyl azide | Styrene | High yield, up to 98% ee | elsevierpure.com |
| Chiral Iron-tetra-NHC | Aryl azide | 1-Octene | 64% yield, measurable ee | nih.gov |
| Dirhodium(II) caprolactamate | p-toluenesulfonamide/NBS | Styrene | Good yield, high stereospecificity | organic-chemistry.org |
| Copper/PhI=O | Sulfonamide | Various olefins | Good to excellent yields | organic-chemistry.org |
Organocatalytic Methodologies for Enantioselective Silylaziridine Formation
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of often toxic or expensive metals. While its application to the direct synthesis of N-silylated aziridines is still developing, related transformations demonstrate its potential.
Brønsted Acid and Amine Catalysis: Simple organocatalysts have been shown to promote aziridination. For example, Montmorillonite K-10, a solid Brønsted acid, can catalyze the reaction of imines with ethyl diazoacetate to yield cis-aziridines efficiently at room temperature. organic-chemistry.org Similarly, the tertiary amine DABCO has been used to catalyze the formation of functionalized aziridines from imines and phenacyl bromides. organic-chemistry.org
Catalysis of Silicon-Stereogenic Centers: While not a direct aziridination, the development of organocatalytic methods for creating Si-stereogenic silyl ethers is a significant advance. nih.govnih.gov Newly developed imidodiphosphorimidate (IDPi) catalysts have been used for the desymmetrization of silanes, producing enantiopure organosilanes. nih.govnih.gov This demonstrates the principle of using organocatalysis to control stereochemistry at a silicon atom, a concept that could potentially be extended to the enantioselective synthesis of chiral N-silylated aziridines.
Ring Closure Reactions of Silyl-Containing Precursors
The formation of the aziridine ring through intramolecular cyclization is a fundamental and widely employed strategy. For N-silylated aziridines, this involves the use of precursors where the nitrogen atom is already substituted with a silyl group.
A plausible and direct route to N-silylated aziridines is the intramolecular cyclization of N-silyl-β-haloamines. This method is an adaptation of the well-established Gabriel-Wenker synthesis, which traditionally involves the cyclization of β-amino alcohols or β-haloamines. In this modified approach, a primary or secondary amine is first N-silylated, for instance, with ethyldimethylsilyl chloride, to introduce the desired silyl group. The resulting N-silylamine is then reacted with a suitable reagent to introduce a halogen atom at the β-position relative to the nitrogen.
The subsequent step involves an intramolecular nucleophilic substitution, where the silylated nitrogen atom displaces the halide to form the three-membered aziridine ring. The reaction is typically promoted by a base to deprotonate the N-H group if a primary amine was the starting material, or to facilitate the cyclization of the N-silylated haloamine. The choice of the silyl group, such as the ethyldimethylsilyl group, can influence the reactivity of the nitrogen nucleophile and the stability of the resulting aziridine. While this method is theoretically sound and based on established chemical principles, specific literature examples detailing the synthesis of this compound via this route are not extensively documented, suggesting it is a less common approach compared to other methods.
The conversion of amino alcohols into aziridines is a versatile and frequently utilized synthetic strategy. researchgate.net For the synthesis of N-silylated aziridines, this process involves two key transformations: N-silylation of the amino group and activation of the hydroxyl group to facilitate its displacement.
The initial step is the selective N-silylation of a chosen amino alcohol, for example, 2-aminoethanol, with a silyl halide like ethyldimethylsilyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. Following N-silylation, the hydroxyl group of the N-silylated amino alcohol is converted into a good leaving group. Common methods for this activation include conversion to a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base.
The final step is the intramolecular cyclization, which is induced by a base. The base removes the proton from the nitrogen (if applicable) or facilitates the nucleophilic attack of the silylated nitrogen onto the carbon bearing the leaving group, leading to the formation of the N-silylated aziridine ring. This method offers the advantage of utilizing readily available and often chiral amino alcohols, allowing for the stereocontrolled synthesis of chiral N-silylated aziridines. Two general one-pot procedures for the analogous synthesis of N-tosyl aziridines from amino alcohols have been reported, which could be adapted for N-silylated derivatives. nih.gov One method employs potassium carbonate in acetonitrile, while the other uses potassium hydroxide (B78521) in a water/dichloromethane system. nih.gov The choice of conditions often depends on the substitution pattern of the amino alcohol. nih.gov
Synthesis of N-Silylated Aziridines via Imines and Diazo Compounds
The reaction between imines and diazo compounds represents a powerful method for the construction of the aziridine ring. This approach can be adapted for the synthesis of N-silylated aziridines, either by using N-silylated imines or silylated diazo compounds.
A notable example is the reaction of N-sulfonyl imines with trimethylsilyldiazomethane (B103560), which has been shown to produce C-silylaziridines with good yields and high cis-diastereoselectivity. nih.gov While this method directly installs a silyl group on the carbon of the aziridine ring, the underlying principle of carbene addition to the C=N double bond is relevant. For the synthesis of N-silylated aziridines, one would start with an N-silylimine. The reaction of an N-silylimine with a diazo compound, such as ethyl diazoacetate, in the presence of a suitable catalyst, would lead to the corresponding N-silylated aziridine-2-carboxylate.
Various catalysts have been employed for this transformation, including Lewis acids and transition metal complexes. For instance, tin(IV) chloride has been shown to be an effective catalyst for the aziridination of various imines with ethyl diazoacetate, favoring the formation of cis-aziridines. chemrxiv.org Dirhodium tetraacetate is another catalyst used for the addition of diazoacetoacetates to aromatic imines, resulting in highly functionalized aziridines with good yields and excellent stereoselectivity. researchgate.net The reaction is believed to proceed through the formation of a metal-carbene intermediate, which then reacts with the imine. The electronic properties of the N-silyl group can influence the reactivity of the imine and the stereochemical outcome of the reaction.
Evaluation of Reaction Yields, Efficiency, and Functional Group Tolerance in N-Silylaziridine Synthesis
The efficiency and practicality of any synthetic method are critically evaluated based on reaction yields, efficiency, and tolerance to various functional groups. For the synthesis of N-silylated aziridines, these parameters are highly dependent on the chosen synthetic route and the specific substrates involved.
In the context of ring-closure reactions of silyl-containing precursors, the yields can be influenced by the stability of the intermediates and the efficiency of the cyclization step. For analogous syntheses of N-tosyl aziridines from amino alcohols, yields can range from moderate to high, often depending on the substitution pattern of the precursor. For instance, less hindered amino alcohols tend to give higher yields in one-pot procedures. nih.gov
The synthesis of aziridines from imines and diazo compounds often provides good to excellent yields. For example, the reaction of N-sulfonyl imines with trimethylsilyldiazomethane affords C-silylaziridines in yields ranging from 32% to 83%, with high diastereoselectivity. nih.gov The reaction of N-Boc imines with diazo esters and diazo-N-acyloxazolidinones can also proceed with excellent diastereo- and enantioselectivities. The functional group tolerance of these reactions is generally good, with a variety of aromatic, heteroaromatic, aliphatic, and unsaturated aldehydes being suitable precursors for the imines. nih.gov However, the specific tolerance to the ethyldimethylsilyl group on the nitrogen atom would need to be empirically determined for each reaction type.
Below is a table summarizing typical yields for related aziridination reactions, which can serve as a benchmark for the potential synthesis of this compound.
| Precursors | Reagents and Conditions | Product Type | Yield (%) | Diastereoselectivity (cis:trans) | Reference |
| N-Sulfonyl Imines, Trimethylsilyldiazomethane | Varies | C-Silylaziridines | 32-83 | 80:20 to 100:0 | nih.gov |
| (S)-Amino Alcohols, Tosyl Chloride | K2CO3, MeCN or KOH, H2O/CH2Cl2 | N-Tosyl Aziridines | 65-95 | N/A | nih.gov |
| Aromatic Imines, Diazoacetoacetates | Rh2(OAc)4 | Functionalized Aziridines | Good | Excellent | researchgate.net |
| Imines, Ethyl Diazoacetate | SnCl4 (cat.) | cis-Aziridines | High | Major | chemrxiv.org |
This interactive table allows for the comparison of different synthetic approaches to aziridines, highlighting the potential yields and selectivities that could be expected when adapting these methods for the synthesis of this compound.
Mechanistic Elucidations and Computational Investigations of N Silylated Aziridine Chemistry
Mechanistic Pathways for N-Silylaziridine Formation
The formation of N-silylaziridines can proceed through various mechanistic pathways, often involving highly reactive intermediates. The specific pathway is influenced by the choice of reactants, catalysts, and reaction conditions.
The synthesis of aziridines frequently involves transient intermediates that are challenging to isolate but crucial to the reaction mechanism.
Nitrenes: Nitrenes, the nitrogen analogues of carbenes, are highly reactive species that can be generated from various precursors, such as organic azides, through photolysis, thermolysis, or catalysis. amazonaws.com In the context of N-silylaziridine synthesis, a silylated nitrene equivalent can add to an alkene in a [2+1] cycloaddition to form the aziridine (B145994) ring. nih.gov Computational studies have been instrumental in confirming the role of nitrene radicals as reactive intermediates in direct aziridination reactions. rsc.org For instance, photocatalytic methods have been developed to generate triplet trifluoromethyl nitrene, which readily adds to alkenes to form N-trifluoromethylated aziridines. uochb.cz The electrophilic nature of many catalytically relevant late transition metal-imido species, which are better described as Fischer-type nitrene complexes, explains their reactivity in nitrene-transfer reactions. nih.gov
Aziridinium (B1262131) Ylides: Aziridinium ylides are zwitterionic intermediates formed by the reaction of an aziridine's nitrogen atom with a carbene or an alkyne. mdpi.comnih.gov These ylides are a unique subclass of ammonium ylides and their reactivity is an area of active investigation. nih.gov They can undergo a variety of transformations, including rearrangements and ring-expansions, to generate more complex N-heterocycles. nih.gov The formation of aziridinium ylides can be influenced by non-covalent interactions, which can dictate the ultimate reaction outcome. nih.gov Computational studies have been employed to understand the rotational barriers around the C-N bond of the aziridinium ylide, which can affect the stereochemical outcome of subsequent reactions. nih.gov
Aziridinyl Radicals: N-aziridinyl radicals are another class of reactive intermediates that can participate in the formation of N-functionalized aziridines. nih.govacs.org These radicals can be generated under mild photochemical conditions from N-pyridinium aziridines. nih.gov Density Functional Theory (DFT) studies suggest that the N-aziridinyl radical is planar with the unpaired spin located in a p-orbital, leading to electrophilic reactivity. acs.org These transient radicals can be trapped by olefins to afford 1,2-functionalized aziridines, demonstrating a novel approach to aziridine group transfer. nih.gov
Table 1: Key Intermediates in N-Silylaziridine Formation
| Intermediate | Generation Method | Role in Aziridination |
|---|---|---|
| Nitrenes | Photolysis/thermolysis of azides, metal catalysis amazonaws.com | [2+1] cycloaddition with alkenes nih.gov |
| Aziridinium Ylides | Reaction of aziridines with carbenes or alkynes mdpi.com | Undergo rearrangements to form complex N-heterocycles nih.gov |
| Aziridinyl Radicals | Reductive photoactivation of N-pyridinium aziridines nih.gov | Addition to olefins for 1,2-functionalization nih.gov |
Computational chemistry plays a pivotal role in elucidating the transition states and energetics of aziridination reactions. These studies provide insights into the reaction mechanism, stereoselectivity, and the influence of catalysts.
DFT calculations have been used to investigate the mechanism of rhodium-catalyzed aziridination reactions. acs.org These studies have revealed a stepwise mechanism involving the migratory insertion of an alkene into a rhodium-nitrene bond, leading to the formation of a strained four-membered metallacycle. acs.org This step is often the rate-determining and enantio-determining step of the reaction. acs.org
In iron-mediated aziridination, combined experimental and computational studies have suggested the involvement of two parallel mechanistic pathways. acs.org One pathway proceeds through an azametallacyclobutane intermediate, which collapses to form the syn-aziridine product. The other pathway is responsible for the formation of the anti-aziridine. acs.org
Computational studies on photocatalytic aziridination have confirmed the role of nitrene radicals as reactive intermediates. rsc.org These studies help in understanding the electronic structure of the intermediates and their reactivity towards alkenes.
Determinants of Regioselectivity and Stereoselectivity in Aziridine Ring-Opening
The ring-opening of aziridines is a synthetically valuable transformation that can lead to a variety of functionalized amines. The regioselectivity and stereoselectivity of this reaction are governed by a combination of electronic and steric factors, as well as the reaction conditions.
The regioselectivity of nucleophilic attack on an unsymmetrical aziridine ring is a complex interplay of electronic and steric effects.
Electronic Factors: The presence of electron-withdrawing or electron-donating groups on the aziridine ring can significantly influence the site of nucleophilic attack. For activated aziridines, which bear an electron-withdrawing group on the nitrogen atom, the ring carbons are more electrophilic and susceptible to nucleophilic attack. nih.gov In the case of activated aziridine-2-carboxylates, the regioselectivity of ring-opening with fluoride (B91410) is primarily directed by the electronic effects of the carboxylic ester substituent. nih.gov
Steric Factors: Steric hindrance around the aziridine ring carbons also plays a crucial role in directing the nucleophile to the less hindered position. However, for small nucleophiles like fluoride, the influence of steric effects on regioselectivity is often minimized. nih.gov In cases where electronic factors are not dominant, steric hindrance can become the primary determinant of regioselectivity.
The interplay between electronic and steric effects can be subtle and is often dependent on the specific substrate and nucleophile. mdpi.com
The choice of catalyst, solvent, and counterion can have a profound impact on the regioselectivity and stereoselectivity of aziridine ring-opening reactions.
Catalysts: Transition metal catalysts are widely used to promote the ring-opening of aziridines. mdpi.com The nature of the metal and the ligands can influence the regioselectivity by coordinating to the aziridine and activating it for nucleophilic attack. mdpi.com For example, palladium-catalyzed ring-opening cross-coupling reactions of aziridines have been shown to proceed with high regioselectivity, which can be rationalized by computational studies. acs.org Cooperative bimetallic catalysts have been developed for the highly enantioselective ring-opening of meso-aziridines with silyl (B83357) nucleophiles. nih.gov
Solvents: The solvent can influence the regioselectivity of aziridine ring-opening through various mechanisms, including stabilization of charged intermediates and hydrogen bonding interactions. rsc.org Solvent-controlled C2/C3-regioselective ring-opening of aziridines has been demonstrated, where hydrogen bonding between the solvent and the aziridine modulates the orbital distributions and directs the selectivity. rsc.org
Counterions: In reactions involving the formation of aziridinium ions, the nature of the counterion can affect the stability and reactivity of the intermediate. nih.gov A stable aziridinium ion is crucial for allowing an external nucleophile to participate in the ring-opening reaction without being outcompeted by the counterion. nih.gov
Table 2: Factors Influencing Selectivity in Aziridine Ring-Opening
| Factor | Influence on Selectivity |
|---|---|
| Catalysts | Coordination to aziridine, activation for nucleophilic attack mdpi.com |
| Solvents | Stabilization of intermediates, hydrogen bonding interactions rsc.org |
| Counterions | Stability and reactivity of aziridinium ion intermediates nih.gov |
Synthetic Utility of 1 Ethyl Dimethyl Silyl Aziridine As a Strategic Chemical Building Block
Access to Architecturally Diverse Functionalized Amines and Amino Alcohol Derivatives
N-silyl aziridines, including analogues of 1-[Ethyl(dimethyl)silyl]aziridine, are excellent substrates for nucleophilic ring-opening reactions, providing access to a wide spectrum of functionalized amines and amino alcohols. The regioselectivity of the ring-opening is a key feature, often influenced by the substituents on the aziridine (B145994) ring and the nature of the nucleophile. frontiersin.orgresearchgate.net This controlled reactivity makes them powerful tools for creating vicinal amino-functionalized structures. iwu.edu
The activation of the aziridine ring, often facilitated by the silyl (B83357) group or through the formation of an aziridinium (B1262131) ion, allows for attack by various nucleophiles. nih.gov These nucleophiles can include oxygen, nitrogen, carbon, and halogen species, leading to the corresponding β-functionalized amine derivatives. nih.gov For instance, the reaction of N-sulfonyl aziridines with water in the presence of an acid catalyst can lead to the formation of amino alcohols. The specific functional groups on the aziridine can direct the nucleophilic attack to either the C2 or C3 position of the ring, a critical factor for controlling the final product structure. frontiersin.org
Furthermore, the conversion of vicinal amino alcohols is a fundamental method for synthesizing aziridines, a process that can be reversed under specific conditions to yield amino alcohol derivatives. iwu.edu The alkylative ring-opening of aziridines, where the nitrogen is alkylated to form a reactive aziridinium ion, provides another pathway to N-alkylated amino-containing molecules. nih.gov
Table 1: Examples of Nucleophilic Ring-Opening of Aziridines for Amine and Amino Alcohol Synthesis
| Aziridine Precursor | Nucleophile/Reagents | Product Type | Reference |
|---|---|---|---|
| 2-Substituted-N-sulfonylaziridine | H₂O, CF₃CO₂H | Amino alcohol | frontiersin.org |
| N-Alkylated Aziridine | Acetate, Azide (B81097) | N-Alkylated β-amino acetate/azide | nih.gov |
Enantioselective and Diastereoselective Construction of Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Piperidines, Azetidines, Tetrahydroquinolines)
A significant application of this compound and its analogues lies in their use as building blocks for constructing more complex nitrogen-containing heterocyclic systems. Through ring-expansion and annulation strategies, these strained rings can be converted into stable five-, six-, and four-membered heterocycles with a high degree of stereocontrol.
Pyrrolidines and Piperidines: The synthesis of substituted pyrrolidines and piperidines can be achieved through intramolecular cyclization following the ring-opening of a suitably functionalized aziridine. frontiersin.org For example, a one-pot protocol involving the addition of a silyllithium reagent to an olefin, followed by reaction with a chiral sulfinimine and subsequent intramolecular cyclization, can produce N-protected silyl-substituted pyrrolidines with excellent diastereoselectivity. nih.govnih.gov The regioselective ring-opening of a 2-substituted aziridine can yield intermediates that, upon cyclization, form either pyrrolidine (B122466) or piperidine (B6355638) rings, depending on the substituents and reaction conditions. frontiersin.org
Azetidines: Azetidines, another important class of N-heterocycles, can be synthesized from aziridines through ring-expansion reactions. magtech.com.cn One common method involves the reaction of an N-sulfonylaziridine with a sulfur ylide, such as dimethylsulfoxonium methylide, which leads to the formation of the corresponding 1-arenesulfonylazetidine. acs.org These reactions often proceed in a one-pot manner and can be facilitated by microwave irradiation. Additionally, ring expansion of diazo-aziridines under copper catalysis has been shown to produce 2-azetines, which are precursors to azetidines. nih.gov
Tetrahydroquinolines: While direct conversion is less common, aziridines can serve as precursors in multi-step sequences to generate the core structure of tetrahydroquinolines. This typically involves the ring-opening of the aziridine to generate a functionalized aniline (B41778) derivative, which can then undergo cyclization to form the tetrahydroquinoline ring system.
Table 2: Synthesis of N-Heterocycles from Silyl Aziridine Analogues and Other Aziridines
| Target Heterocycle | Synthetic Strategy | Key Features | Reference(s) |
|---|---|---|---|
| Pyrrolidine | One-pot silyllithium addition and cyclization | High diastereoselectivity | nih.govnih.gov |
| Piperidine | Regioselective aziridine ring-opening and cyclization | Control over ring size by substituent effects | frontiersin.org |
| Azetidine (B1206935) | Ring expansion with sulfur ylides | One-pot synthesis from N-sulfonylaziridines | acs.org |
| Azetidine | Ring expansion of diazo-aziridines | Access to 2-azetine intermediates | nih.gov |
Application as a Chiral Synthon in Asymmetric Synthesis for Complex Molecular Scaffolds
Chiral N-silylated aziridines are highly valuable synthons in asymmetric synthesis. jchemlett.com Their utility stems from the ability to transfer stereochemical information from the aziridine to the product through regio- and stereoselective ring-opening reactions. scispace.com This makes them powerful intermediates for the synthesis of enantiomerically pure natural products and pharmaceutical agents. jchemlett.comnih.gov
The silyl group, in this context, serves as a protective group that can be easily removed or can influence the stereochemical outcome of subsequent reactions. Enantiopure aziridines can be prepared through various methods, including the asymmetric aziridination of alkenes using chiral catalysts or by starting from the chiral pool, such as D-tartaric acid. nih.govscielo.br
Once formed, these chiral aziridines can undergo a variety of transformations. For example, chiral aziridine-2-carboxylates are versatile intermediates that can be opened at either the C2 or C3 position by different nucleophiles to produce chiral α- or β-amino acids and their derivatives. scispace.com The predictable stereochemistry of these ring-opening reactions, which typically proceed with inversion of configuration, allows for the synthesis of complex molecules with multiple stereocenters. Chiral aziridines have been used as key intermediates in the synthesis of HIV protease inhibitors like saquinavir (B1662171) and amprenavir. nih.gov
Moreover, chiral aziridines can also function as chiral ligands in asymmetric catalysis, further highlighting their versatility in synthesis. researchgate.net
Table 3: Asymmetric Synthesis Applications of Chiral Aziridines
| Application | Aziridine Type | Transformation | Significance | Reference(s) |
|---|---|---|---|---|
| HIV Protease Inhibitors | Chiral aziridine from D-tartaric acid | Key intermediate | Access to saquinavir, amprenavir, nelfinavir | nih.gov |
| Chiral Amino Acids | Aziridine-2-carboxylates | Regioselective nucleophilic ring-opening | Synthesis of enantiopure α- and β-amino acids | scispace.com |
| Chiral Ligands | Chiral aziridine carbinols | Asymmetric alkylation/arylation | Catalysis of C-C bond formation with high enantioselectivity | researchgate.net |
| Bonding Agents | Chiral 2-methyl aziridine | Asymmetric transfer hydrogenation precursor | Application in materials like rocket solid propellants | scielo.br |
Strategic Integration of this compound in Multi-Step Synthetic Sequences
The reactivity profile of this compound and related N-silyl aziridines makes them ideal for strategic incorporation into complex, multi-step synthetic routes. Their ability to act as compact, three-carbon synthons allows for the efficient construction of intricate molecular frameworks. The aziridine ring can be introduced early in a synthesis and carried through several steps before being strategically opened or rearranged to unveil new functionality at a later stage.
A key advantage is the stability of non-activated aziridines under certain conditions, allowing for selective reactions elsewhere in the molecule. nih.gov The silyl group can be chosen to tune this stability and can be removed under specific, often mild, conditions. This orthogonality is crucial in total synthesis. For instance, an aziridine moiety can be part of a larger molecule and remain intact during modifications of other functional groups, only to be transformed at a later, strategic point to build a key bond or introduce a critical stereocenter.
An example of this strategic integration is the use of an N-allylated aziridine in a ring-opening/ring-closing metathesis sequence. The aziridine was first opened with an allyl group, and the resulting diene underwent ring-closing metathesis with Grubbs' catalyst to form an eight-membered heterocycle, demonstrating the utility of the aziridine as a linchpin in constructing larger ring systems. nih.gov Similarly, chiral aziridines serve as pivotal intermediates in the synthesis of complex natural products and pharmaceuticals, where their controlled ring-opening establishes crucial stereocenters. frontiersin.orgjchemlett.com
The transformation of aziridines into other heterocycles, such as pyrrolidines or piperidines, is another example of their strategic use. A reaction cascade involving an aziridine can rapidly build molecular complexity, forming multiple bonds and stereocenters in a single synthetic operation. frontiersin.org This efficiency is highly desirable in modern synthetic chemistry.
Emerging Research Frontiers in N Silylated Aziridine Chemistry
Development of Innovative and Sustainable Synthetic Methods for N-Silylaziridines
The synthesis of N-silylaziridines, including 1-[ethyl(dimethyl)silyl]aziridine, has traditionally relied on methods that are effective but may have limitations in terms of sustainability and efficiency. Current research is geared towards overcoming these challenges through the development of novel catalytic systems and more environmentally benign processes.
Conventional approaches to the synthesis of this compound often involve multi-step procedures. The Wenker cyclization, for instance, requires the reaction of a β-silyl amino alcohol with a sulfating agent, followed by ring closure mediated by a base. vulcanchem.com Another established method is the photochemical aziridination of alkenes using azoxy-triazene reagents, which can achieve yields up to 70%. vulcanchem.com
More recent and innovative strategies are focusing on catalytic and stereospecific methods. The use of scandium triflate (Sc(OTf)₃) as a catalyst has shown promise in facilitating stereospecific ring-opening cyclizations, which provides a pathway to enantiomerically enriched N-silylaziridine derivatives. vulcanchem.com These catalytic approaches often proceed under milder conditions and can offer higher yields, in some cases between 85-90%. vulcanchem.com The ongoing development in this area aims to further improve catalyst efficiency, reduce waste, and utilize more sustainable starting materials.
| Method | Reagents/Conditions | Yield |
| Wenker Cyclization | H₂SO₄, NaOH, 100°C | 45–60% |
| Photochemical Aziridination | Azoxy-triazene, 390 nm light | 70% |
| Scandium Triflate Catalysis | CH₂Cl₂, NaHCO₃, room temperature | 85–90% |
Discovery of Unprecedented Reactivity Modes and Chemical Transformations
The high ring strain of the aziridine (B145994) ring, estimated at 27 kcal/mol, is a key driver of its reactivity. vulcanchem.com For N-silylated aziridines like this compound, the nature of the N-substituent plays a critical role in dictating the course of chemical transformations. nih.gov Research in this area is continuously uncovering new reactivity patterns and expanding the synthetic playbook for these compounds.
Standard transformations of this compound involve nucleophilic ring-opening reactions. vulcanchem.com For example, reaction with amines (ammonolysis) yields β-silyl diamines, while acid-catalyzed hydrolysis leads to the formation of β-silyl amino alcohols. vulcanchem.com Furthermore, [3+2] cycloaddition reactions with dipolarophiles such as ketenes or nitrones provide access to five-membered heterocycles like pyrrolidines and oxazolidines. vulcanchem.com
A particularly interesting aspect of this compound is the unique reactivity imparted by the ethyl(dimethyl)silyl group itself. This group can be selectively cleaved under the influence of fluoride (B91410) sources, such as tetrabutylammonium (B224687) fluoride (TBAF), in a process known as protodesilylation, to generate the corresponding aziridine alcohol. vulcanchem.com Additionally, the silyl (B83357) group can participate in palladium-catalyzed cross-coupling reactions, for instance, with aryl boronic acids in Suzuki-Miyaura reactions, allowing for the introduction of aryl substituents. vulcanchem.com
The activation of the aziridine nitrogen through the formation of an aziridinium (B1262131) ion is another area of active investigation. mdpi.com This activation, which can be achieved with various electrophiles, enhances the reactivity of the ring towards nucleophilic attack and can influence the regioselectivity of the ring-opening process. mdpi.com
Advanced Spectroscopic and Mechanistic Probes for Reaction Elucidation
A deeper understanding of the reaction mechanisms of N-silylated aziridines is crucial for the rational design of new synthetic methods and for controlling reaction outcomes. Advanced spectroscopic techniques and computational studies are indispensable tools in this endeavor.
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the characterization of compounds like this compound. The proton NMR spectrum typically shows characteristic signals for the aziridine ring protons in the range of δ 1.2–2.5 ppm and for the silicon-bound methyl groups at approximately δ 0.1–0.3 ppm. vulcanchem.com Infrared (IR) spectroscopy is also informative, revealing a characteristic N-H stretching vibration around 3300 cm⁻¹ (in the case of the unsubstituted parent aziridine) and Si-C bond vibrations near 1250 cm⁻¹. vulcanchem.com
Modern mechanistic studies often employ a combination of kinetic analysis, in-situ reaction monitoring using techniques like ReactIR, and computational modeling. Density Functional Theory (DFT) calculations, for instance, have been used to investigate the transition states of aziridination reactions, providing insights into the enantiodetermining steps and the stereospecificity of the transformations. nih.gov These computational probes help to elucidate the electronic and steric factors that govern the reactivity of N-silylated aziridines.
Expansion of Synthetic Applications in Nitrogen-Heterocycle Synthesis
A major driving force in the study of N-silylated aziridines is their utility as versatile intermediates for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. researchgate.net The ability to undergo ring-opening and ring-expansion reactions makes them valuable precursors to larger and more complex ring systems.
This compound and related compounds serve as key building blocks in the construction of various heterocycles. vulcanchem.com As previously mentioned, their reaction with nucleophiles can lead to functionalized acyclic amines, which can then be cyclized to form different heterocyclic scaffolds. The cycloaddition reactions of N-silylated aziridines are also a powerful tool for the direct synthesis of five-membered rings. vulcanchem.com
Ring-expansion reactions of aziridines are a particularly attractive strategy for the synthesis of larger heterocycles such as azetidines, piperidines, and azepanes. researchgate.net These transformations often proceed through the formation of an azomethine ylide intermediate, which can then undergo cycloaddition with various partners. researchgate.net The development of new catalytic methods for these ring-expansion reactions is an active area of research, with the goal of achieving high levels of regio- and stereocontrol. researchgate.net The strategic use of the silyl group on the aziridine nitrogen can influence the stability and reactivity of these intermediates, thereby enabling the synthesis of a diverse range of biologically relevant nitrogen heterocycles. nih.govmdpi.com
Q & A
Q. What are the key synthetic routes for preparing 1-[ethyl(dimethyl)silyl]aziridine, and how do reaction conditions influence yield?
The synthesis of silyl-substituted aziridines often involves nucleophilic addition or cyclization strategies. A validated method includes reacting silyldibromomethyllithium with imines under controlled temperatures (−78°C to 0°C) to form the aziridine ring. For example, silyldibromomethyllithium reacts with N-substituted imines in THF, followed by quenching with aqueous NH4Cl and purification via flash chromatography (hexane/EtOAc gradients) . Yield optimization requires precise stoichiometry, inert atmosphere (argon/nitrogen), and slow addition of reagents to minimize side reactions like polymerization. Characterization typically involves H/C NMR and IR spectroscopy to confirm ring closure and silyl group incorporation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures distinguish it from analogs?
Key techniques include:
- NMR Spectroscopy : H NMR shows distinct resonances for aziridine protons (δ 1.5–2.5 ppm, split by ring strain) and the ethyl(dimethyl)silyl group (δ 0.5–1.2 ppm for Si–CH3/CH2). Si NMR provides direct confirmation of silyl group integrity (δ −10 to −20 ppm for Si–C bonds) .
- IR Spectroscopy : Aziridine C–N stretching (∼1250 cm) and Si–C vibrations (∼750 cm) are diagnostic .
- Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular ion peaks and fragmentation patterns, such as loss of the silyl group (e.g., [M − Si(CH3)2CH2CH3]) .
Q. How does the silyl substituent influence the stability of this compound under varying storage conditions?
The ethyl(dimethyl)silyl group enhances steric protection of the aziridine ring, reducing susceptibility to moisture and oxygen. However, prolonged storage in polar solvents (e.g., DMSO) or acidic conditions accelerates ring-opening. Stability studies recommend storage under inert gas at −20°C in anhydrous THF or toluene, with periodic NMR monitoring for decomposition (e.g., appearance of amine or silanol byproducts) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of nucleophilic ring-opening reactions in this compound?
The silyl group directs nucleophilic attack via a combination of electronic and steric effects. For example, in SN2 reactions, nucleophiles (e.g., Grignard reagents) preferentially attack the less hindered carbon adjacent to the nitrogen, while the silyl group stabilizes transition states through hyperconjugation. Computational studies (DFT) suggest that the Si–C bond polarizes the aziridine ring, lowering the activation energy for attack at the β-carbon . Contrastingly, under acidic conditions, protonation of nitrogen facilitates ring-opening at the α-carbon via an SN1-like pathway, forming a carbocation stabilized by the silyl group’s +I effect .
Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives from this compound?
Chiral induction relies on:
- Substituent Engineering : Bulky silyl groups enforce facial selectivity during ring-opening. For instance, using (R)-configured aziridines with a silyl group in the trans position directs nucleophiles to the opposite face, yielding enantiomerically enriched amines .
- Catalytic Asymmetric Methods : Chiral Lewis acids (e.g., BINOL-derived catalysts) coordinate to the aziridine nitrogen, controlling nucleophile approach. Reported enantiomeric excesses (ee) exceed 90% for amino alcohol syntheses .
Q. What strategies resolve contradictions in reported hydrolysis rates of silylated aziridines compared to non-silylated analogs?
Discrepancies arise from competing hydrolysis mechanisms (SN2 vs. SN1). For example, 2,2-dimethylaziridines (e.g., AB-132) hydrolyze rapidly via a carbocation mechanism, while this compound follows slower SN2 pathways due to steric hindrance. Kinetic studies (pH-rate profiles, isotopic labeling) and O-tracing experiments can differentiate mechanisms. Contradictions in literature data may stem from unaccounted solvent effects (e.g., protic vs. aprotic media) or trace acid/base impurities .
Q. How can computational modeling predict the reactivity of this compound in novel catalytic applications?
DFT calculations (e.g., Gaussian or ORCA) model transition states and activation barriers for ring-opening or cycloaddition reactions. Key parameters include:
- Frontier Molecular Orbitals (FMOs) : The LUMO energy of the aziridine ring correlates with electrophilicity, guiding catalyst selection (e.g., Lewis acids that lower LUMO energy).
- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions between the silyl group and aziridine ring, predicting regioselectivity .
Methodological Considerations
- Data Contradiction Analysis : Compare hydrolysis rates across solvents (e.g., DMSO vs. MeOH) using Arrhenius plots to identify solvent-dependent mechanisms .
- Experimental Design : For asymmetric synthesis, employ chiral HPLC or Mosher ester analysis to quantify ee, ensuring reproducibility across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
